IDO1 Inhibition in Human Cancer Cell Lines
A derivative of (5-Bromo-1H-indol-7-YL)methanol demonstrates potent, nanomolar inhibition of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) across multiple human cancer cell lines [1]. The compound achieves IC50 values of 14 nM, 21 nM, and 43 nM in LXF-289 (lung), MCF7 (breast), and HepG2 (liver) cancer cells, respectively [2][3][4]. This activity is in the same range as the clinical candidate epacadostat (IC50 ~10-30 nM in cellular assays), which is a key benchmark in the IDO1 inhibitor field [5].
| Evidence Dimension | IDO1 Enzyme Inhibition (Cellular IC50) |
|---|---|
| Target Compound Data | IC50: 14 nM (LXF-289), 21 nM (MCF7), 43 nM (HepG2) |
| Comparator Or Baseline | Epacadostat (benchmark IDO1 inhibitor) IC50 ~10-30 nM in cellular assays |
| Quantified Difference | Within ~2-fold of benchmark inhibitor |
| Conditions | IFNγ-stimulated human cancer cell lines; L-Kynurenine reduction measured by HPLC after 48 hrs |
Why This Matters
This data provides a clear, quantitative justification for selecting this scaffold when initiating an IDO1 inhibitor program, as it achieves benchmark-level cellular potency.
- [1] BindingDB. BDBM50514753 CHEMBL4557994. Affinity Data for (5-Bromo-1H-indol-7-YL)methanol derivative. View Source
- [2] BindingDB. BDBM50514753 CHEMBL4557994. Affinity Data: IC50 14 nM (LXF-289 cells). View Source
- [3] BindingDB. BDBM50514753 CHEMBL4557994. Affinity Data: IC50 21 nM (MCF7 cells). View Source
- [4] BindingDB. BDBM50514753 CHEMBL4557994. Affinity Data: IC50 43 nM (HepG2 cells). View Source
- [5] Yue, E. W., et al. (2017). Discovery of epacadostat (INCB024360), a selective and potent IDO1 inhibitor. Journal of Medicinal Chemistry, 60(24), 9872-9889. View Source
